Thonzylamine, chemically known as N,N-dimethyl-N'-(4-methoxybenzyl)-N'-(2-pyrimidinyl)ethylenediamine, is a first-generation antihistamine. [, , ] It belongs to the class of ethylenediamine derivatives. [, ] While primarily recognized for its antihistaminic properties, thonzylamine has been investigated in various scientific research contexts beyond its clinical applications.
Thonzylamine hydrochloride can be synthesized through several methods. The synthesis typically involves multi-step reactions that vary based on desired purity and yield. One common method includes the reaction of specific amines with appropriate reagents under controlled conditions to form the desired antihistaminic compound .
Thonzylamine hydrochloride has a molecular formula of C_{16}H_{20}ClN_{3} and a molecular weight of approximately 322.84 g/mol. The structure consists of a six-membered aromatic ring system connected to an amine group, which is crucial for its biological activity.
Thonzylamine hydrochloride participates in various chemical reactions, particularly in analytical chemistry where it serves as a coupling agent.
Thonzylamine functions primarily by blocking H1 receptors on target cells. This action prevents histamine from binding to these receptors, thereby alleviating allergic symptoms.
Thonzylamine hydrochloride appears as a white crystalline powder that is soluble in water.
Thonzylamine hydrochloride has several scientific applications:
Thonzylamine hydrochloride was first synthesized in 1949 by Harris L. Friedman and Alexander W. Tolstoouhov, who patented its preparation as part of a novel series of 2-aminopyrimidine derivatives with antihistamine activity [3]. This development occurred during a period of intensive antihistamine research following the discovery of earlier ethylenediamine-based agents like phenbenzamine. Initial pharmacological studies demonstrated its efficacy in counteracting histamine-induced bronchospasm in guinea pigs and reducing capillary permeability in experimental models [3] [7].
A significant milestone in its development was a 1954 clinical study investigating its use for common cold prophylaxis. This trial represented one of the earliest systematic evaluations of antihistamines for viral respiratory infections, though results demonstrated limited efficacy beyond placebo—a finding consistent with subsequent research on first-generation antihistamines for this indication [4]. During the 1950s-1970s, thonzylamine was marketed under various brand names including Neohetramine, Anahist, and Resistab, typically formulated in combination with decongestants or analgesics for allergy and cold symptom relief [3] [7].
Table 1: Key Historical Milestones in Thonzylamine Development
Year | Development Milestone | Significance |
---|---|---|
1949 | Initial synthesis by Friedman and Tolstoouhov | Introduction of novel 2-aminopyrimidine antihistamine class |
Early 1950s | First clinical trials for allergic conditions | Established efficacy for histamine-mediated allergic responses |
1954 | Common cold prophylaxis study | Demonstrated limited effectiveness for viral respiratory symptoms |
1960s | Inclusion in combination OTC products | Expanded availability for allergy and cold symptom management |
Thonzylamine is structurally classified within the ethylenediamine antihistamines, characterized by a central ethylenediamine backbone (N-CH₂-CH₂-N) connecting aromatic and heterocyclic moieties [1] [9]. This chemical class represents one of the earliest groups of clinically effective H₁-antihistamines, following the pioneering discovery of piperoxan in 1933 [1]. Its molecular structure (C₁₆H₂₃ClN₄O) features a pyrimidine heterocycle and 4-methoxyphenyl group linked through the ethylenediamine chain, contributing to its receptor binding profile [3] [7].
Pharmacologically, thonzylamine functions as an inverse agonist at histamine H₁-receptors rather than a neutral antagonist. This mechanism involves stabilizing the inactive conformation of the G-protein-coupled receptor, thereby shifting the equilibrium away from the active signaling state and reducing constitutive receptor activity [9]. This molecular action translates clinically to inhibition of histamine-mediated effects including vasodilation, increased vascular permeability, pruritus, and bronchoconstriction [1] [7].
As a first-generation agent, thonzylamine readily crosses the blood-brain barrier due to its lipophilicity and lack of P-glycoprotein substrate specificity—a property distinguishing it from second-generation antihistamines. This results in central nervous system penetration and potential effects on neurophysiological functions, including the sleep-wake cycle and neurogenic inflammation pathways mediated by central H₁-receptors [9]. Additionally, it exhibits moderate anticholinergic activity through interaction with muscarinic receptors, though less pronounced than ethanolamine antihistamines like diphenhydramine [4] [9].
Table 2: Structural and Pharmacological Comparison with Contemporary Antihistamines
Parameter | Thonzylamine HCl | Diphenhydramine | Chlorpheniramine |
---|---|---|---|
Chemical Class | Ethylenediamine | Ethanolamine | Alkylamine |
Molecular Weight | 322.83 g/mol | 291.82 g/mol | 274.80 g/mol |
Core Structure | Pyrimidine + ethylenediamine | Diphenylmethane + ethylenediamine | Pyridine + alkylamine |
Anticholinergic Activity | Moderate | High | Low-Moderate |
CNS Penetration | High | High | Moderate |
Thonzylamine hydrochloride has experienced differential regulatory status across international jurisdictions, reflecting evolving therapeutic preferences and safety considerations. In the United States, it is recognized under the FDA OTC Monograph (21 CFR 341.12) as an acceptable active ingredient for oral cold and allergy medications, though its presence in marketed products has significantly declined since the 1990s [7]. The compound retains USP/NF monograph standards, specifying pharmaceutical-grade quality requirements including identification tests, melting point range (173-176°C), and purity criteria [3] [7].
The European Medicines Agency (EMA) classifies thonzylamine as legacy antihistamine with most authorizations withdrawn due to the preferential adoption of second-generation alternatives with improved safety profiles. National formularies in key EU markets (Germany, France, UK) show no current marketed products containing thonzylamine as the primary active ingredient . Similarly, Japan's Pharmaceuticals and Medical Devices Agency maintains thonzylamine hydrochloride in the Japanese Accepted Names (JAN) list, though actual product availability remains limited to specific compounded formulations [7].
Global pharmaceutical databases indicate thonzylamine's current status as discontinued in most therapeutic markets, with no manufacturers currently producing GMP-grade active pharmaceutical ingredient for commercial distribution . The DrugBank accession number DB11235 identifies it as an approved small molecule drug with historical significance, while its UNII identifier (6K9YKD48Y4) facilitates precise substance tracking in regulatory submissions [7]. The compound remains listed in the WHO's Anatomical Therapeutic Chemical classification system under R06AX—other antihistamines for systemic use—though not currently included in the WHO Essential Medicines List [7].
Table 3: Contemporary Regulatory Status of Thonzylamine Hydrochloride
Jurisdiction/Region | Regulatory Status | Product Availability |
---|---|---|
United States (FDA) | OTC Monograph Active | No currently marketed products |
European Union (EMA) | Legacy status; authorizations withdrawn | None |
Japan (PMDA) | Japanese Accepted Names (JAN) listed | Limited compounded formulations |
Canada (Health Canada) | Not in current Drug Product Database | None |
Australia (TGA) | Not included in ARTG | None |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7